4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol
Description
4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol (molecular formula C₁₅H₁₂BrF₃NO₂, molecular weight 374.16) is a brominated phenolic derivative featuring a methoxy group at position 2, a bromine atom at position 4, and a 4-(trifluoromethyl)anilino-methyl substituent at position 4.
Properties
IUPAC Name |
4-bromo-2-methoxy-6-[[4-(trifluoromethyl)anilino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3NO2/c1-22-13-7-11(16)6-9(14(13)21)8-20-12-4-2-10(3-5-12)15(17,18)19/h2-7,20-21H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWJARYWFJPHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=CC=C(C=C2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol typically involves multiple steps, including the introduction of the bromine, methoxy, and trifluoromethyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinones, while reduction can produce various alcohols or amines.
Scientific Research Applications
4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of substituted benzenols with variations in halogenation, substituent positions, and functional groups. Below is a detailed comparison with structurally analogous compounds (Table 1), followed by key research insights.
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Effects on Polarity: The trifluoromethyl group in the target compound enhances hydrophobicity (LogP ~4.0) compared to the difluoro (CAS 329778-59-8) or methyl-substituted (CAS 338750-58-6) analogs . The 4-methylphenylimino group in CAS 338750-58-6 reduces molecular weight (320.18 vs. 374.16) and increases boiling point (476.7°C) due to reduced halogen content .
Hydrogen-Bonding Capacity: Compounds with multiple fluorine substituents (e.g., 2,4,5-trifluoroanilino in CAS 868256-54-6) exhibit higher hydrogen bond acceptor counts (5 vs. 2–4 in other analogs), influencing solubility and crystallinity . The phenolic -OH and anilino -NH groups in the target compound enable intramolecular hydrogen bonding, as observed in related structures (e.g., N–H⋯N interactions in CAS 329778-91-8) .
This contrasts with the more flexible 2,3-dihydro-1,4-benzodioxin-6-yl analog (CAS 329080-36-6), which adopts planar conformations due to fused oxygen rings .
Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution or reductive amination, similar to intermediates in EP 3,532,474 B1 (e.g., coupling of brominated benzoyl chlorides with anilines) . In contrast, pyrazoloquinolinone derivatives (e.g., DK-IV-22-1) require multistep cyclization, limiting scalability .
Research Findings
- Crystal Packing : The trifluoromethyl group in the target compound may promote π-stacking interactions, as seen in related structures (e.g., pyrimidin-4-amine derivatives with R² stacking distances of 3.517 Å) .
- Biological Relevance: Fluorinated anilino-methyl groups enhance metabolic stability, as demonstrated in α6-GABAAR ligands (e.g., 14p, m/z 414 [M+H]⁺) .
- Electrophilic Reactivity: Bromine at position 4 facilitates further functionalization (e.g., Suzuki coupling), unlike non-brominated analogs .
Biological Activity
4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol, with the chemical formula C15H13BrF3NO2, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a methoxy group, and a trifluoromethyl-substituted aniline moiety, which contribute to its unique properties and interactions with biological systems.
Chemical Structure and Synthesis
The molecular structure of 4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol includes key functional groups that influence its biological activity. The synthesis typically involves the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine, followed by reduction processes to yield the final product. Characterization techniques such as X-ray diffraction are employed to confirm the molecular structure and purity of the compound .
Biological Activity Overview
The biological activity of 4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the trifluoromethyl group enhances the compound's interaction with various enzymes. Studies have shown that similar compounds exhibit inhibitory effects on cholinesterases and cyclooxygenases, which are critical targets in neurodegenerative diseases and inflammation .
- Antioxidant Properties : The compound has been evaluated for its free radical-scavenging activities, indicating potential applications in reducing oxidative stress within biological systems. The electron-withdrawing nature of the trifluoromethyl group may enhance its antioxidant capacity by stabilizing radical species .
- Cytotoxicity : Preliminary studies suggest that 4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol may exhibit cytotoxic effects against certain cancer cell lines, such as MCF-7 (breast cancer) and Hek293-T cells. This suggests potential therapeutic applications in oncology .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to 4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol:
These studies indicate that modifications in the molecular structure can significantly influence biological activity, emphasizing the importance of structural features in drug design.
The mechanism of action for 4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol likely involves:
- Hydrogen Bonding : The trifluoromethyl group facilitates hydrogen bonding interactions with enzyme active sites, enhancing binding affinity and specificity.
- Lipophilicity : The compound's lipophilic nature allows for better membrane permeability, potentially increasing bioavailability in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
